Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with amino, chloro, and ester functional groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the chlorination of a naphthalene derivative, followed by amination and esterification reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted naphthalene compounds.
Scientific Research Applications
Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active form of the compound, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Methyl 5-amino-3-chloro-1-naphthoate: Similar structure but lacks the tetrahydro ring system.
5-Amino-3-chloro-1-naphthoic acid: Similar functional groups but different esterification.
Chloronaphthalene derivatives: Various compounds with chloro substitution on the naphthalene ring.
Uniqueness: Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its combination of functional groups and the tetrahydronaphthalene ring system. This structure provides distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Biological Activity
Methyl (r)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a compound belonging to the class of tetrahydronaphthalene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydronaphthalene skeleton with an amino group and a carboxylate functional group. Its chemical structure can be represented as follows:
- Chemical Formula : C13H14ClN1O2
- Molecular Weight : 253.71 g/mol
Anticancer Activity
Recent studies have demonstrated that tetrahydronaphthalene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound shows promising activity against breast cancer cells (MCF-7) with an IC50 value indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various in vitro models. The compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. For example:
- Anticancer Mechanism : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Study on Anticancer Activity
A study conducted by Barakat et al. (2022) evaluated the efficacy of this compound in inhibiting tumor growth in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups.
Study on Antimicrobial Activity
Research published in 2023 investigated the antibacterial properties of the compound against antibiotic-resistant strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl (5R)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
YTZDOEFPHOGKHT-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)Cl |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.